Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate
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Overview
Description
Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiomorpholine ring attached to a phenyl group, making it a subject of interest for various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate typically involves the reaction of ethyl 5-oxo-5-phenylvalerate with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate: A closely related compound with a similar structure but different positional isomerism.
Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate: Another isomer with the thiomorpholine group attached at a different position on the phenyl ring.
Uniqueness
Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a synthetic compound recognized for its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₅NO₃S
- Molecular Weight : 335.46 g/mol
- CAS Number : 898788-20-0
- IUPAC Name : this compound
The compound features a thiomorpholine ring, which contributes to its biological activity by allowing interaction with various biological targets. Its ethyl ester configuration enhances solubility and bioavailability.
This compound exhibits its biological effects primarily through:
- Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.
- Receptor Binding : Initial studies suggest that it may interact with specific receptors, modulating their activity and influencing physiological processes.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study assessed the compound's antimicrobial efficacy against several pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest moderate antimicrobial activity, particularly against Staphylococcus aureus, indicating potential for therapeutic applications in treating bacterial infections .
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed significant effects:
Concentration (µM) | Cell Viability Reduction (%) |
---|---|
10 | 30 |
20 | 50 |
40 | 70 |
At a concentration of 20 µM, the compound achieved a 50% reduction in cell viability after 48 hours, suggesting promising antitumor activity .
Case Study on Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of this compound involved testing against a panel of bacteria. The results highlighted its effectiveness against Gram-positive bacteria while showing less efficacy against Gram-negative strains. This disparity may be attributed to differences in cell wall structure and permeability .
Case Study on Cancer Cell Lines
In another study focusing on its anticancer potential, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Further analysis suggested that the mechanism may involve apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-23-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUDEWJMHNKMEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643402 |
Source
|
Record name | Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-20-0 |
Source
|
Record name | Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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